molecular formula C12H13FN4S B2981740 1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1062512-45-1

1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B2981740
CAS No.: 1062512-45-1
M. Wt: 264.32
InChI Key: BQQZKLBOWGASRE-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 1062512-45-1) is a high-value heterocyclic building block with significant potential in agricultural and pharmaceutical research. This compound features a piperazine ring linked to a 1,2,4-thiadiazole scaffold bearing a 4-fluorophenyl substituent, a structural motif known to confer notable biological activity. Its primary research application is in the discovery and synthesis of novel active ingredients. In agrochemical research, it serves as a key intermediate for developing new insecticides and fungicides . The 1,2,4-thiadiazole core is a privileged structure in medicinal chemistry, and derivatives of this class are investigated as potent inhibitors of bacterial enzymes like enoyl-acyl carrier protein (ACP) reductase, a promising target for novel antimicrobial agents . The incorporation of a 4-fluorophenyl group is a common strategy to enhance properties like metabolic stability and membrane permeability. Supplied with a guaranteed purity of 98%, this compound is intended for use in discovery chemistry, lead optimization, and molecular library development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4S/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQZKLBOWGASRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form 4-fluorophenyl-1,2,4-thiadiazole. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve the use of solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological targets and its potential as a bioactive molecule.

    Medicine: The compound has been explored for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: In the industrial sector, the compound can be utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl) enhance stability but may reduce solubility.
  • Core heterocycle substitution (thiadiazole vs. oxadiazole) alters electronic properties and metabolic pathways .
  • Aliphatic vs. aromatic substituents modulate lipophilicity and bioavailability .

FAAH Inhibition

The target compound shares structural similarities with 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) , a covalent FAAH inhibitor. While JNJ-1661010 forms a covalent bond with FAAH via its acyl piperazinyl fragment, the absence of the phenylamide group in the target compound likely reduces FAAH affinity .

Antihistamine Activity

Analog Niaprazine (1-(4-fluorophenyl)-4-[3-(3-pyridoylamino)butyl]piperazine) demonstrates antihistamine activity, suggesting that the 4-fluorophenyl-piperazine motif is pharmacologically versatile. However, the thiadiazole ring in the target compound may redirect activity toward non-histaminergic targets .

Biological Activity

1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula: C18H16FN3O2S
Molecular Weight: 357.4 g/mol
IUPAC Name: N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide
Canonical SMILES: CCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Synthesis

The synthesis typically involves the formation of the thiadiazole ring followed by the introduction of the fluorophenyl and piperazine groups. A common method includes:

  • Reaction of 4-fluoroaniline with thiosemicarbazide to form an intermediate.
  • Cyclization using a dehydrating agent (e.g., phosphorus oxychloride).
  • Coupling with piperazine derivatives under basic conditions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance:

CompoundActivity AgainstReference
This compoundE. coli, S. aureus
4-(bromophenyl) derivativesEnhanced activity against Gram-positive bacteria

The presence of the fluorophenyl group has been linked to increased antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli.

Anti-Proliferative Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). The anti-proliferative effects are often assessed using the MTT assay:

Cell LineIC50 Value (µM)Reference
HePG-215
MCF-720
HCT-11618

The mechanism appears to involve the inhibition of critical enzymes involved in DNA replication and cellular metabolism.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzymes related to DNA synthesis and repair.
  • Receptor Modulation: It may act as a modulator for certain receptors involved in cellular signaling pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various thiadiazole derivatives against common pathogens. The results indicated that compounds with a piperazine moiety showed enhanced inhibition zones compared to their non-piperazine counterparts.

Case Study 2: Cancer Cell Proliferation
In a comparative analysis of anti-proliferative activities across multiple cancer cell lines, derivatives containing the thiadiazole structure demonstrated superior potency relative to standard chemotherapeutic agents like Doxorubicin.

Q & A

Q. How are discrepancies in biological activity data resolved for structurally similar derivatives?

  • Methodological Answer : Contradictions (e.g., reduced activity despite lower toxicity) are analyzed via:
  • Comparative SAR : Structural overlays and free-energy perturbation (FEP) simulations.
  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/tissue concentrations to correlate exposure with efficacy .

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